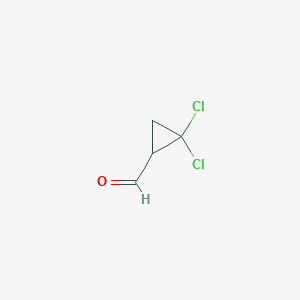

2,2-dichlorocyclopropane-1-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichlorocyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O/c5-4(6)1-3(4)2-7/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUMUORSXPJFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dichlorocyclopropane 1 Carbaldehyde and Analogues

Dichlorocarbene (B158193) Cyclopropanation Strategies

The addition of dichlorocarbene to an olefinic double bond is a fundamental and widely employed method for the construction of gem-dichlorocyclopropanes. researchgate.net This reactive intermediate, :CCl₂, is typically generated in situ and readily undergoes a [1+2] cycloaddition with alkenes.

Phase Transfer Catalysis (PTC) in Gem-Dichlorocyclopropane Formation

Phase transfer catalysis (PTC) has emerged as a highly efficient and practical method for generating dichlorocarbene for cyclopropanation reactions. researchgate.netresearchgate.net This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov

In the context of dichlorocyclopropane synthesis, the organic phase contains the olefin substrate and a source of dichlorocarbene, commonly chloroform (CHCl₃), while the aqueous phase contains a concentrated solution of a strong base, such as sodium hydroxide (NaOH). researchgate.netias.ac.in A phase transfer catalyst, often a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), is crucial for transporting the hydroxide ions (OH⁻) from the aqueous phase to the organic phase. ias.ac.inbeilstein-journals.org

Once in the organic phase, the hydroxide ion deprotonates the chloroform, leading to the formation of the trichloromethyl anion (CCl₃⁻). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene. The dichlorocarbene then reacts with the olefin substrate present in the organic phase to form the desired 2,2-dichlorocyclopropane derivative. researchgate.net The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and often higher yields compared to traditional methods. researchgate.netias.ac.in

| Catalyst | Abbreviation | Typical Substrates |

|---|---|---|

| Benzyltriethylammonium chloride | BTEAC | Styrene, 1,7-octadiene researchgate.netias.ac.in |

| Triethylbenzylammonium chloride | TEBA | Styrene ias.ac.in |

| 1,4-bis(triethylmethylammonium)benzene dichloride | DC-X | 4-vinyl-1-cyclohexene researchgate.net |

Alternative Dichlorocarbene Precursors and Generation Protocols

While the chloroform/base system under PTC is the most common method for generating dichlorocarbene, several alternative precursors and protocols have been developed. These alternatives can be advantageous in specific applications, particularly when the substrate is sensitive to strong bases or when different reaction conditions are required.

One notable alternative is the use of the Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), which can serve as a precursor for difluorocarbene. beilstein-journals.org Although not for dichlorocarbene, it highlights the use of organosilicon reagents in carbene chemistry. Other methods for generating free carbenes include the decomposition of diazo compounds, such as diazomethane, though these are often hazardous. wikipedia.orgacsgcipr.org The use of sulfonium ylides has also been explored as a source of carbenes for cyclopropanation reactions. nih.gov These ylides can act as nucleophilic 1,1-dipolar species that react with olefins to form cyclopropanes. nih.gov

| Precursor | Generation Method | Key Features |

|---|---|---|

| Chloroform (CHCl₃) | Reaction with a strong base (e.g., NaOH, KOH) ias.ac.inbeilstein-journals.org | Most common, cost-effective, often used with PTC. ias.ac.in |

| Diazo Compounds | Thermal or photochemical decomposition wikipedia.orgacsgcipr.org | Can be hazardous, versatile for various carbenes. wikipedia.org |

| Sulfoxonium Ylides | Reaction with olefins nih.gov | Acts as a nucleophilic carbene equivalent. nih.gov |

Scope and Limitations of Olefinic Substrates in Dichlorocyclopropanation

The dichlorocyclopropanation reaction is applicable to a wide range of olefinic substrates. researchgate.netnorthwestern.edu Generally, electron-rich alkenes react more readily with the electrophilic dichlorocarbene. The reaction proceeds with syn-addition, meaning that the stereochemistry of the starting olefin is retained in the cyclopropane (B1198618) product.

However, the reaction is not without limitations. Sterically hindered olefins may react slowly or not at all. Olefins with electron-withdrawing groups can be less reactive towards dichlorocarbene. In the case of α,β-unsaturated aldehydes, such as acrolein, the presence of the carbonyl group can influence the reactivity of the double bond. While the reaction can proceed to form 2,2-dichlorocyclopropane-1-carbaldehyde, side reactions or polymerization of the starting material can sometimes occur, particularly under harsh reaction conditions. The choice of reaction conditions, including the base, catalyst, and solvent, can be crucial for achieving high yields and minimizing side products. nih.gov

Functional Group Interconversion and Derivatization Approaches

An alternative strategy to the direct cyclopropanation of unsaturated aldehydes involves the formation of a 2,2-dichlorocyclopropane ring with a different functional group, which is then converted to the desired carbaldehyde.

Introduction and Modification of the Carbaldehyde Functionality

Once the 2,2-dichlorocyclopropane ring is in place, a carbaldehyde group can be introduced or unmasked. For instance, a cyclopropanated alcohol can be oxidized to the corresponding aldehyde. Standard oxidation protocols can be employed for this transformation.

Conversion from 2,2-Dichlorocyclopropane-1-carboxylic Acid Derivatives

A common and effective route to this compound involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an acid chloride. google.comopenstax.org 2,2-Dichlorocyclopropane-1-carboxylic acid can be synthesized and subsequently converted to a more reactive derivative for reduction. researchgate.net

Halogen Manipulation within the Gem-Dichlorocyclopropane Ring

The manipulation of the gem-dichloro moiety in cyclopropane rings is a critical transformation for diversifying the molecular scaffold. A key strategy in this context is reductive dechlorination, which involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process allows for the selective removal of one or both chlorine atoms, leading to monochlorocyclopropanes or fully reduced cyclopropane rings, respectively.

Research has shown that gem-dichlorocyclopropanes can be effectively reduced to monochlorocyclopropanes using powerful reducing agents like lithium aluminum hydride, often resulting in good yields. researchgate.net Another reagent, tri-n-butyltin hydride, is also capable of reducing gem-dihalocyclopropanes. researchgate.net The choice of reagent is crucial, as the reactivity of gem-dichlorocyclopropanes is distinct from their dibromo- counterparts. For instance, while gem-dibromocyclopropanes undergo selective monodebromination with dimethyl phosphite ion, gem-dichlorocyclopropanes are inert under the same conditions, highlighting the need for more potent reducing systems for dechlorination. researchgate.net This selective manipulation is fundamental for synthesizing a range of cyclopropane derivatives with tailored halogen substitution patterns.

Asymmetric and Stereoselective Synthesis of Chiral Cyclopropane Carbaldehyde Derivatives

The synthesis of enantiomerically pure cyclopropane carbaldehydes is of significant interest due to their utility as chiral building blocks. Asymmetric and stereoselective methods are employed to control the absolute and relative stereochemistry of the cyclopropane ring during its formation. These strategies typically rely on the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity.

Chiral Auxiliary and Catalyst-Controlled Cyclopropanations

Chiral Auxiliary-Controlled Synthesis

A powerful strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org A notable method for synthesizing enantiopure cyclopropane carboxaldehydes employs a three-step sequence: an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.orgrsc.org

In this approach, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first reacted with an α,β-unsaturated aldehyde in an aldol addition. rsc.org This creates a syn-aldol product containing a "temporary" β-hydroxyl stereocenter. This newly formed hydroxyl group then directs the facial selectivity of a subsequent cyclopropanation of the alkene, for example, a Simmons-Smith reaction, leading to a cyclopropyl-aldol with high diastereoselectivity. rsc.org In the final step, a retro-aldol cleavage removes the chiral auxiliary, which can often be recovered, yielding the desired chiral cyclopropane carboxaldehyde with excellent enantiomeric excess (>95% ee). rsc.org

Interactive Table: Chiral Auxiliary-Directed Synthesis of Cyclopropane Carboxaldehydes rsc.org

| Entry | α,β-Unsaturated Aldehyde | Cyclopropanation Method | Overall Yield (3 steps) | Diastereomeric Excess (de) of Cyclopropyl-aldol | Enantiomeric Excess (ee) of Final Aldehyde |

|---|---|---|---|---|---|

| 1 | Crotonaldehyde | Et₂Zn, CH₂I₂ | 59% | >95% | >95% |

| 2 | Cinnamaldehyde | Et₂Zn, CH₂I₂ | 63% | >95% | >95% |

Catalyst-Controlled Synthesis

The use of chiral catalysts provides a more atom-economical approach to asymmetric synthesis. Chiral metal complexes and biocatalysts have proven highly effective in catalyzing enantioselective cyclopropanation reactions.

One prominent example involves the use of chiral-at-metal rhodium(III) complexes to catalyze the asymmetric cyclopropanation of α,β-unsaturated compounds with sulfoxonium ylides. rsc.org This method can produce optically pure 1,2,3-trisubstituted cyclopropanes with high yields (up to 98%), exceptional diastereomeric ratios (dr >20:1), and nearly perfect enantioselectivities (up to >99% ee). rsc.orgorganic-chemistry.orgacs.org

Furthermore, the field of biocatalysis has contributed significantly with the development of engineered myoglobin catalysts. jst.go.jpresearchgate.net These biocatalysts can promote highly diastereo- and enantioselective intermolecular cyclopropanations and are suitable for the gram-scale synthesis of chiral cyclopropane cores of several drugs, achieving 98-99.9% de and 96-99.9% ee. nih.gov

Interactive Table: Catalyst-Controlled Asymmetric Cyclopropanation

| Catalyst Type | Reactants | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Rh(III) Complex | β,γ-Unsaturated ketoester + Sulfoxonium ylide | 48-89% | >20:1 | up to 99% | organic-chemistry.orgnih.gov |

Diastereoselective Synthesis of Halocyclopropyl Alcohols

The synthesis of halocyclopropyl alcohols with high diastereoselectivity is often achieved by leveraging substrate control, where a resident stereocenter in the starting material directs the stereochemical outcome of the cyclopropanation. Chiral allylic alcohols are excellent substrates for this purpose, as the hydroxyl group can coordinate to the cyclopropanating reagent and direct its delivery to one face of the alkene. stackexchange.com

The Simmons-Smith cyclopropanation and its variants are classic examples of this directed reactivity. acs.org When a chiral allylic alcohol is treated with an (iodomethyl)zinc reagent, the reaction can proceed with exceptionally high syn-selectivity, meaning the cyclopropane ring is formed on the same side as the hydroxyl group. stackexchange.comacs.org This substrate-directed approach allows for the reliable synthesis of cyclopropylmethanols with a defined relative stereochemistry.

This directing effect is robust and extends to other transformations. For instance, alkenyl cyclopropyl (B3062369) carbinol derivatives undergo highly diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation, furnishing the corresponding stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers. nih.gov The rigidity of the cyclopropyl core in these substrates enhances the facial bias on the neighboring alkenyl moiety, demonstrating the utility of the cyclopropyl group as a platform for stereoselective synthesis. nih.govresearchgate.net

Interactive Table: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols

| Allylic Alcohol Substrate | Reagent | Diastereoselectivity (syn:anti) | Reference |

|---|---|---|---|

| (E)-4-Phenylbut-2-en-1-ol | Et₂Zn, CH₂I₂ | Modest (<2:1) | acs.org |

| (Z)-4-Phenylbut-2-en-1-ol | Et₂Zn, CH₂I₂ | High (>200:1) | acs.org |

| General Chiral Allylic Alcohol | (Iodomethyl)zinc reagent | High syn-selectivity | acs.org |

Chemical Reactivity and Mechanistic Insights into 2,2 Dichlorocyclopropane 1 Carbaldehyde Chemistry

Transformations Involving the Strained Gem-Dichlorocyclopropane Ring

The inherent strain and electronic properties of the gem-dichlorocyclopropane moiety govern its reactivity, leading to unique molecular transformations.

Ring Expansion and Rearrangement Reactions

The release of ring strain is a significant driving force in the reactions of cyclopropane (B1198618) derivatives. In gem-dihalocyclopropanes, this can lead to ring expansion and rearrangement products. youtube.commasterorganicchemistry.comyoutube.com Thermal or catalyzed conditions can induce the cleavage of a carbon-carbon bond in the cyclopropane ring, often followed by migration of a substituent to form a larger, more stable ring system or an acyclic product. researchgate.netogarev-online.runih.gov

For instance, gas-phase pyrolysis of gem-chlorofluorocyclopropanes can lead to a cyclopropyl-allyl rearrangement, yielding chlorofluoroalkenes. ogarev-online.ru This process involves the opening of the cyclopropane ring to form an isomeric open-chain compound. While specific studies on 2,2-dichlorocyclopropane-1-carbaldehyde are not abundant, analogous rearrangements in similar systems suggest that under thermal stress, it could potentially rearrange to form chlorinated dienyl aldehydes. The presence of the aldehyde group may influence the regioselectivity of the ring opening. Carbocation-mediated rearrangements, often initiated by acidic conditions, can also lead to ring expansion, for example, transforming a cyclobutane (B1203170) into a more stable cyclopentane (B165970) ring. youtube.comyoutube.comyoutube.com This occurs to relieve ring strain and achieve a more stable carbocation intermediate. masterorganicchemistry.com

Nucleophilic Substitutions and Eliminations on the Dichlorocyclopropane Moiety

Nucleophilic substitution reactions on the carbon bearing the halogens in a gem-dichlorocyclopropane are generally challenging due to steric hindrance and the increased strength of the C-Cl bonds. uky.edu Typical Sₙ2 reactions, which require backside attack, are sterically hindered. ksu.edu.samasterorganicchemistry.com Sₙ1-type reactions are also unlikely as they would involve the formation of a highly unstable cyclopropyl (B3062369) carbocation. uky.edu

However, elimination reactions can occur under appropriate basic conditions. masterorganicchemistry.com For an E2 elimination to proceed, an anti-periplanar arrangement between a β-hydrogen and the leaving group is required. chemistrysteps.comwolfram.comyoutube.com In the case of this compound, a strong base could potentially abstract a proton from the C1 carbon (the carbon bearing the aldehyde), leading to an elimination of one of the chlorine atoms and the formation of a 1-chloro-2-formylcyclopropene. The regioselectivity of such eliminations is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, though exceptions can occur. libretexts.org

Reductive Dehalogenation Pathways (e.g., Electrochemical Hydrodehalogenation)

The chlorine atoms on the cyclopropane ring can be selectively removed through reductive dehalogenation. epa.gov This process involves the addition of hydrogen atoms across the carbon-chlorine bonds, replacing them with carbon-hydrogen bonds. Electrochemical methods have been shown to be effective for the hydrodehalogenation of gem-dihalocyclopropanes. acs.org A notable study demonstrated a switchable electrochemical hydrodechlorination of gem-dichlorocyclopropanes where the degree of dechlorination (mono- or di-hydrodechlorination) could be controlled by the water content in the reaction medium. acs.org This offers a pathway to selectively form monochlorocyclopropanes or fully reduced cyclopropanes. acs.org Other methods for reductive dehalogenation can involve the use of zero-valent iron-based bimetallic particles. scispace.comepa.gov

Reactions of the Carbaldehyde Functional Group

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, primarily involving nucleophilic additions to the electrophilic carbonyl carbon.

Nucleophilic Additions to the Carbonyl Center (e.g., Grignard, organolithium reagents)

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by strong carbon-based nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orglibretexts.orgchemguide.co.uk These reactions are fundamental for carbon-carbon bond formation.

The addition of a Grignard reagent to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com The alkyl or aryl group from the Grignard reagent attaches to the carbonyl carbon, and the carbonyl oxygen is protonated to give a hydroxyl group. libretexts.org

Similarly, organolithium reagents add to aldehydes to produce secondary alcohols after workup. wikipedia.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than Grignard reagents. organicchemistrydata.org The reaction proceeds via nucleophilic addition of the carbanionic portion of the organolithium reagent to the aldehyde's carbonyl carbon. masterorganicchemistry.com

Table 1: Nucleophilic Addition to this compound

| Reactant | Reagent | Product (after workup) | Alcohol Type |

|---|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(2,2-Dichlorocyclopropyl)ethanol | Secondary |

| This compound | Phenyllithium (C₆H₅Li) | (2,2-Dichlorocyclopropyl)(phenyl)methanol | Secondary |

| This compound | n-Butyllithium (n-BuLi) | 1-(2,2-Dichlorocyclopropyl)pentan-1-ol | Secondary |

This table is illustrative of expected products based on general reactivity principles.

Condensation and Olefination Reactions of the Aldehyde

Aldehydes can undergo condensation reactions with various nucleophiles. wizeprep.comlibretexts.org For example, they can react with amines to form imines or with alcohols under acidic conditions to form acetals. masterorganicchemistry.com

Olefination reactions, such as the Wittig reaction, provide a powerful method for converting aldehydes into alkenes. In a Wittig reaction, the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. This reaction is highly versatile as the structure of the resulting alkene is determined by the structure of the ylide. For this compound, this would allow for the synthesis of various vinyl-substituted dichlorocyclopropanes.

Table 2: Olefination of this compound

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Wittig Reaction | Triphenylphosphonium ylide (Ph₃P=CHR) | 2,2-dichloro-1-vinylcyclopropane derivative |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CH₂R') | α,β-Unsaturated ester or ketone derivative |

This table outlines potential olefination products.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound, a molecule featuring a strained three-membered ring and a reactive aldehyde functional group, relies on a combination of experimental and computational techniques. While specific studies focusing exclusively on this compound are limited, a wealth of information from analogous gem-dihalocyclopropanes and cyclopropyl aldehydes provides a strong basis for understanding its chemical behavior.

Experimental Mechanistic Studies (e.g., competition experiments, NMR studies)

Experimental approaches are crucial for probing the intricate details of reaction pathways. Techniques such as competition experiments and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in this regard.

NMR Studies: NMR spectroscopy is a powerful tool for identifying transient intermediates and for kinetic analysis of reactions. For molecules containing the 2,2-dichlorocyclopropyl moiety, such as (2,2-dichlorocyclopropyl)benzene, both ¹H and ¹³C NMR spectra have been successfully used for structural characterization. spectrabase.comchemicalbook.com This demonstrates the applicability of NMR in studying reactions involving the 2,2-dichlorocyclopropane core.

In analogous systems, such as the reaction of pyridine-2-carbaldehyde with hydrazine, ¹H NMR has been employed to monitor the reaction kinetics and identify intermediates. Furthermore, NMR studies on imidazole-2-carboxaldehyde have detailed the equilibrium between the aldehyde and its hydrate (B1144303) form under varying pH conditions. nih.gov Similar NMR-based kinetic studies and intermediate trapping experiments on this compound would be instrumental in elucidating its reaction mechanisms. For example, monitoring the change in chemical shifts of the aldehydic proton and the cyclopropyl protons upon reaction could provide direct evidence for the involvement of these groups in the rate-determining step.

A hypothetical experimental design to probe the reactivity of this compound could involve the following:

| Experimental Technique | Objective | Hypothetical Experiment | Expected Outcome |

|---|---|---|---|

| Competition Experiment | To assess the relative reactivity of the aldehyde vs. the cyclopropane ring. | Reacting this compound with a nucleophile that can attack either the carbonyl carbon or induce ring-opening. | The product ratio would indicate the more electrophilic/reactive site. |

| ¹H and ¹³C NMR Spectroscopy | To characterize the starting material and final products, and to identify any stable intermediates. | Recording NMR spectra at various stages of a reaction, possibly at low temperatures to trap intermediates. | Observation of new sets of peaks corresponding to intermediates or products, allowing for their structural elucidation. |

| 2D NMR (e.g., ROESY) | To understand the spatial relationships and conformations of reaction intermediates or complexes. | Performing ROESY experiments on a mixture of this compound and a reactant. | Cross-peaks would indicate through-space proximity of protons, aiding in the determination of the three-dimensional structure of transient species. nih.gov |

Computational Chemistry Approaches (e.g., Density Functional Theory, Reaction Pathway Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool for elucidating reaction mechanisms, complementing experimental findings. DFT allows for the calculation of the geometries and energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and reactivity of molecules. For instance, DFT studies on cyclopropyl ketones have provided significant insights into the structure-reactivity relationships in their reactions. acs.orgmanchester.ac.uk These studies have shown that the stability of radical intermediates and the energy barriers for cyclopropyl ring fragmentation are key factors governing the reaction outcome. Similar computational approaches can be applied to this compound to understand how the electron-withdrawing chlorine atoms and the aldehyde group influence the stability and reactivity of the cyclopropane ring. DFT can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures of intermediates and products. researchgate.net

Reaction Pathway Analysis: By calculating the energies of various possible intermediates and transition states, a detailed reaction energy profile can be constructed. This profile helps in identifying the most likely reaction pathway by pinpointing the transition state with the lowest energy barrier. For example, in the study of the hydrosilylation of cyclopropyl aldehydes, DFT calculations were used to propose a radical-clock ring-opening mechanism and to explain the observed product distribution based on the stability of the intermediate radicals. acs.org

A computational investigation into the reactivity of this compound would likely involve the following steps:

| Computational Method | Objective | Specific Calculation | Anticipated Insights |

|---|---|---|---|

| Geometry Optimization (DFT) | To determine the stable three-dimensional structure of the molecule and any proposed intermediates. | Calculation of the lowest energy conformation of this compound. | Provides bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its steric and electronic properties. |

| Frequency Calculation (DFT) | To confirm that optimized structures are true minima or transition states and to obtain thermodynamic data. | Calculation of vibrational frequencies for all stationary points on the potential energy surface. | Real frequencies indicate a stable species, while a single imaginary frequency corresponds to a transition state. |

| Transition State Search | To locate the highest energy point along the reaction coordinate, which is the bottleneck of the reaction. | Employing algorithms like the Berny optimization to find the saddle point connecting reactants and products. | The energy and structure of the transition state are crucial for calculating the activation energy and understanding the geometry of the bond-making/bond-breaking process. |

| Intrinsic Reaction Coordinate (IRC) | To verify that a found transition state connects the desired reactants and products. | Following the reaction path downhill from the transition state in both forward and reverse directions. | Confirms the proposed mechanism by ensuring a smooth pathway from reactants to products via the calculated transition state. |

The synergy between these experimental and computational approaches is essential for a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound. While direct studies are yet to be extensively reported, the methodologies are well-established and have been successfully applied to a range of analogous compounds, paving the way for future investigations into this specific molecule.

Strategic Applications of 2,2 Dichlorocyclopropane 1 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules and Natural Product Frameworks

The synthesis of complex organic molecules, particularly natural products and their analogues, often relies on the strategic use of highly functionalized building blocks that can undergo predictable and high-yielding transformations. While direct examples of the incorporation of 2,2-dichlorocyclopropane-1-carbaldehyde into the total synthesis of natural products are not readily found in the literature, the unique combination of a reactive aldehyde and a strained dichlorocyclopropane ring suggests several potential applications.

The aldehyde group serves as a versatile handle for a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and Grignard-type additions. masterorganicchemistry.com These reactions would allow for the facile introduction of various side chains and functional groups, extending the molecular complexity from the core cyclopropane (B1198618) scaffold.

Furthermore, the dichlorocyclopropane moiety can be envisioned to undergo a variety of transformations. For instance, reduction of the chlorine atoms could lead to mono-chlorinated or non-chlorinated cyclopropane derivatives. Ring-opening reactions, driven by the release of ring strain, could provide access to linear or cyclic structures with defined stereochemistry, a common strategy in the synthesis of complex acyclic and macrocyclic natural products.

A hypothetical retrosynthetic analysis of a complex target containing a substituted cyclopropane or a specific acyclic fragment could potentially lead back to This compound as a key starting material. The challenge remains in identifying specific natural product families where the unique substitution pattern offered by this building block would be advantageous.

Precursor for Variously Substituted Cyclopropanes and Heterocycles

The true synthetic utility of This compound likely lies in its role as a precursor to a diverse array of other substituted cyclopropanes and various heterocyclic systems. The aldehyde functionality can be readily transformed into a multitude of other functional groups, thereby expanding the synthetic possibilities.

Table 1: Potential Transformations of the Aldehyde Group in this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Potential Product Class |

| Aldehyde | NaBH₄ | Primary Alcohol | Dichlorocyclopropyl methanols |

| Aldehyde | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | Dichlorocyclopropane carboxylic acids |

| Aldehyde | R-MgBr, then H₃O⁺ | Secondary Alcohol | Substituted dichlorocyclopropyl methanols |

| Aldehyde | Ph₃P=CHR | Alkene | Vinyl dichlorocyclopropanes |

| Aldehyde | R-NH₂ | Imine | N-substituted dichlorocyclopropyl imines |

These transformations would yield a family of dichlorocyclopropane derivatives with varied functional handles, each with its own set of potential downstream applications. For example, the corresponding carboxylic acid could be used in amide bond formation or other coupling reactions.

Furthermore, the dichlorocyclopropane ring itself can be a precursor to other functionalities. Under specific conditions, gem-dihalocyclopropanes are known to undergo ring-opening reactions to form allenes or can be converted to cyclopropenones. These transformations would dramatically alter the molecular scaffold and open up pathways to different classes of compounds.

The synthesis of heterocyclic compounds from This compound is another promising avenue. The aldehyde can participate in condensation reactions with various binucleophiles to form a wide range of heterocyclic rings. For instance, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. The subsequent fate of the dichlorocyclopropane moiety in these reactions would depend on the reaction conditions and the nature of the nucleophiles, potentially leading to novel fused or spirocyclic heterocyclic systems.

Utility in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The ideal building block for DOS should be capable of undergoing a variety of reactions to generate a wide range of molecular scaffolds. While there is no direct evidence of This compound being used in a DOS campaign, its characteristics make it a theoretically attractive candidate.

The combination of a reactive aldehyde and a transformable dichlorocyclopropane ring offers multiple points of diversification. A library could be generated by first modifying the aldehyde group using a set of diverse reagents, as outlined in Table 1. Each of these products could then be subjected to a second round of diversification by targeting the dichlorocyclopropane ring.

Table 2: Hypothetical Diversity-Oriented Synthesis Strategy

| Stage 1: Aldehyde Modification | Stage 2: Cyclopropane Modification | Resulting Scaffold |

| Reduction to Alcohol | Dechlorination | Substituted cyclopropyl (B3062369) methanols |

| Oxidation to Carboxylic Acid | Ring Opening | Functionalized acyclic acids |

| Wittig Reaction | Thermal Rearrangement | Substituted cyclopentenes |

| Imine Formation | Reaction with Nucleophiles | Fused heterocyclic systems |

This two-pronged approach would allow for the rapid generation of a library of compounds with significant skeletal and appendage diversity, starting from a single, readily accessible building block. The resulting library could then be screened for a variety of biological activities, potentially leading to the discovery of novel therapeutic agents or chemical probes. The success of such a strategy would, of course, depend on the development of robust and high-yielding reactions for each of the diversification steps.

Advanced Analytical Methods for Characterization of 2,2 Dichlorocyclopropane 1 Carbaldehyde and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2,2-dichlorocyclopropane-1-carbaldehyde. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the three cyclopropyl (B3062369) protons. The aldehydic proton (CHO) is anticipated to appear as a doublet in the downfield region, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group and coupling with the adjacent cyclopropyl proton. The cyclopropyl protons will present a more complex splitting pattern due to their diastereotopic nature and geminal and vicinal couplings. The proton on the same carbon as the aldehyde group (C1-H) will be significantly deshielded compared to the methylene (B1212753) protons (C3-H₂).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately 190-200 ppm. The quaternary carbon bearing the two chlorine atoms (C2) will also be significantly downfield, while the other two cyclopropyl carbons (C1 and C3) will appear in the more upfield region characteristic of cyclopropanes.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the aldehydic proton and the C1-H proton, as well as between the C1-H and the C3-H₂ protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | | CHO | 9.0 - 9.5 | Doublet (d) | | C1-H | 2.5 - 3.0 | Doublet of Doublets (dd) | | C3-H (cis to CHO) | 1.8 - 2.2 | Doublet of Doublets (dd) | | C3-H (trans to CHO) | 1.4 - 1.8 | Doublet of Doublets (dd) | Predicted data is based on typical values for similar functional groups and structures.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C=O | 195 - 205 | | C2 (CCl₂) | 60 - 70 | | C1 (CH-CHO) | 35 - 45 | | C3 (CH₂) | 20 - 30 | Predicted data is based on typical values for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be a common method.

The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₄H₄Cl₂O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes ([M]⁺, [M+2]⁺, [M+4]⁺).

Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO), a chlorine atom (•Cl), or hydrogen chloride (HCl). Cleavage of the cyclopropane (B1198618) ring is also a possible fragmentation route. Analysis of these fragment ions helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn provides the elemental formula.

| Predicted Mass Spectrometry Fragmentation for this compound | | :--- | :--- | :--- | | m/z Value | Possible Fragment | Significance | | [M]⁺, [M+2]⁺, [M+4]⁺ | C₄H₄Cl₂O⁺ | Molecular ion with isotopic pattern | | [M-29]⁺ | C₃H₄Cl₂⁺ | Loss of formyl radical (•CHO) | | [M-35]⁺ / [M-37]⁺ | C₄H₄ClO⁺ | Loss of a chlorine atom (•Cl) | | [M-36]⁺ | C₄H₃Cl₂⁺ | Loss of HCl | Predicted data is based on common fragmentation patterns for similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1700-1725 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring are expected in the 3000-3100 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the cyclopropane ring and the C-Cl bonds may give rise to strong Raman signals.

| Predicted Infrared (IR) Absorption Frequencies for this compound | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration | Intensity | | 3000 - 3100 | Cyclopropyl C-H stretch | Medium | | 2820, 2720 | Aldehydic C-H stretch | Weak to Medium | | 1700 - 1725 | Aldehydic C=O stretch | Strong | | below 800 | C-Cl stretch | Medium to Strong | Predicted data is based on characteristic group frequencies.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and determining its enantiomeric purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its transformation products.

Gas Chromatography (GC): Given its relatively low molecular weight, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying the components of a mixture. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column would likely be suitable for the analysis of this compound.

| Illustrative Chromatographic Conditions | | :--- | :--- | | Technique | Typical Conditions | | GC | Column: DB-5 or similar (non-polar) Injector Temp: 250 °C Oven Program: 50 °C (2 min), then ramp to 250 °C at 10 °C/min Detector: FID or MS | | HPLC | Column: Silica gel (normal phase) or C18 (reversed-phase) Mobile Phase (Normal): Hexane/Ethyl Acetate gradient Mobile Phase (Reversed): Acetonitrile/Water gradient Detector: UV at 290 nm | These are general conditions and would require optimization for specific applications.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C1 position of the cyclopropane ring, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral chromatography is the most common method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for the enantiomeric separation of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including aldehydes. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol like isopropanol, is critical for achieving good resolution.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC can also be an option. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction of the enantiomers with the chiral selector within the column leads to their separation. rochester.edu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method is unparalleled in its ability to provide precise information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the complete molecular conformation. researchgate.net For chiral molecules such as derivatives of this compound, X-ray crystallography is the primary method for determining the absolute configuration, a critical aspect in fields like medicinal chemistry where enantiomers can exhibit vastly different biological activities. mdpi.com

The process of X-ray crystallography involves several key stages: the growth of a suitable single crystal, the collection of diffraction data, the solution of the crystal structure, and its subsequent refinement and validation. mdpi.com The diffraction pattern is generated by the interaction of an X-ray beam with the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise location of each atom is determined, revealing the molecule's solid-state structure.

For instance, in the synthesis of complex molecular scaffolds for drug discovery, X-ray crystallography has been used to assign the configuration of intermediates containing a dichlorocyclopropane ring. nih.gov This is particularly important in stereoselective reactions where the relative arrangement of atoms can dictate the final product's properties. The determination of the crystal structure of a transformation product, such as an acid or an amide derivative, provides definitive proof of its molecular structure and stereochemistry.

To illustrate the power of X-ray crystallography in this context, we can consider a hypothetical transformation product, such as the amide formed from the reaction of 2,2-dichlorocyclopropane-1-carboxylic acid (a potential oxidation product of the title aldehyde) with a chiral amine. The crystallographic analysis of such a compound would provide detailed insights into its solid-state conformation.

The key findings from such an analysis are typically presented in a crystallographic data table. The parameters included in this table define the crystal's unit cell and the quality of the structural refinement.

Interactive Crystallographic Data Table for a Hypothetical Transformation Product

The following table represents typical crystallographic data that would be obtained for a derivative of this compound.

| Parameter | Value | Significance |

| Empirical Formula | C10H11Cl2NO2 | Represents the elemental composition of the molecule in the crystal. |

| Formula Weight | 248.11 | The molar mass of the compound. |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | A specific description of the symmetry elements present in the unit cell. |

| a (Å) | 10.123(4) | The length of one of the unit cell axes. |

| b (Å) | 8.456(2) | The length of the second unit cell axis. |

| c (Å) | 13.789(5) | The length of the third unit cell axis. |

| α (°) | 90 | The angle between the b and c axes. |

| β (°) | 109.34(3) | The angle between the a and c axes. |

| γ (°) | 90 | The angle between the a and b axes. |

| Volume (ų) | 1112.3(7) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.482 | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry of a chiral molecule. A value close to 0 indicates the correct enantiomer. |

In this representative example, the monoclinic crystal system and the P2₁/c space group are common for organic molecules. The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit in the crystal. The R-factor is a critical indicator of the quality of the structure determination, with values below 0.05 generally considered to be very good. The Flack parameter is crucial for chiral molecules, as a value near zero confidently assigns the absolute stereochemistry. mdpi.com

The detailed structural information obtained from such an analysis would reveal the precise bond lengths of the C-Cl bonds, the geometry of the cyclopropane ring, and the conformation of the carbaldehyde or its transformed functional group relative to the ring. This information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and potential biological activity.

Future Perspectives and Emerging Research Avenues in 2,2 Dichlorocyclopropane 1 Carbaldehyde Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, and the production of 2,2-dichlorocyclopropane-1-carbaldehyde is no exception. Future research will prioritize the development of more environmentally benign and sustainable methods for its synthesis, moving away from traditional approaches that may involve hazardous reagents and generate significant waste.

Key areas of development in green synthesis for this compound are expected to include:

Alternative Energy Inputs: The use of alternative energy sources such as photocatalysis, electrochemistry, mechanochemistry, and microwave irradiation offers promising avenues for greener cyclopropanation reactions. These methods can often proceed under milder conditions, reduce reaction times, and minimize the use of stoichiometric reagents. For instance, photocatalytic methods could enable the generation of dichlorocarbene (B158193) under visible light, avoiding the need for harsh bases or phase-transfer catalysts.

Safer Solvent Systems: A significant focus will be on replacing chlorinated and other hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. The synthesis of cyclopropanes in aqueous media, for example, is a highly attractive goal due to the low cost, non-toxicity, and non-flammability of water.

Biocatalysis: The use of enzymes to catalyze the formation of the cyclopropane (B1198618) ring presents a highly sustainable and selective approach. While still an emerging area for dihalocyclopropanes, the development of engineered enzymes could offer unparalleled stereocontrol in the synthesis of chiral derivatives of this compound.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Dichlorocyclopropanation

| Feature | Conventional Method | Emerging Green Protocols |

| Carbene Source | Chloroform and strong base (e.g., NaOH, t-BuOK) | In situ generation via photocatalysis or electrochemistry |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ionic liquids, supercritical CO2, or solvent-free |

| Energy Input | Thermal heating | Visible light, electricity, microwave, ultrasound |

| Catalysis | Phase-transfer catalysts | Biocatalysts (enzymes), recyclable organocatalysts |

| Byproducts | Stoichiometric salts, organic waste | Reduced waste streams, potentially recyclable catalysts |

Exploration of Novel Catalytic Transformations

The reactivity of the gem-dichloro-substituted cyclopropane ring, coupled with the aldehyde functionality, makes this compound a substrate ripe for the discovery of novel catalytic transformations. Future research will likely focus on leveraging transition-metal catalysis and organocatalysis to unlock new synthetic pathways.

Transition-Metal Catalyzed Ring-Opening and Cross-Coupling Reactions: The strained cyclopropane ring can undergo a variety of transition-metal-catalyzed ring-opening reactions, providing access to a diverse range of linear and cyclic structures. For example, palladium-catalyzed reactions could be developed to couple the cyclopropyl (B3062369) ring with various nucleophiles, leading to functionalized alkenes. The aldehyde group can serve as a directing group to control the regioselectivity of these transformations.

Organocatalytic Activation: Organocatalysis offers a metal-free alternative for activating this compound. Chiral amines, for instance, could be used to form chiral enamines from the aldehyde, which can then participate in a variety of asymmetric transformations. This approach could lead to the enantioselective synthesis of complex molecules containing the dichlorocyclopropane motif.

C-H Functionalization: The direct functionalization of the C-H bonds of the cyclopropane ring is a highly attractive but challenging goal. Future research may focus on developing catalytic systems that can selectively activate and functionalize these bonds, providing a more atom-economical route to substituted derivatives.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms is a key area for future development. This approach offers significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly explore chemical space.

Enhanced Safety and Control: The generation of dichlorocarbene, a reactive intermediate in the synthesis of the title compound, can be hazardous on a large scale in batch processes. Flow reactors allow for the in situ generation and immediate consumption of such reactive species, minimizing the risks associated with their accumulation. The precise control over reaction parameters such as temperature, pressure, and mixing in a flow system can also lead to improved yields and selectivities.

Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a continuous sequence without the need for intermediate isolation and purification. This could be applied to the synthesis of this compound followed by its immediate derivatization, for example, through a subsequent catalytic transformation or reaction of the aldehyde group.

Automated Optimization and Library Synthesis: Coupling flow reactors with automated sampling, analysis, and feedback loops allows for the rapid optimization of reaction conditions. Furthermore, automated platforms can be used to synthesize libraries of derivatives of this compound by systematically varying the starting materials and reagents, accelerating the discovery of new

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,2-dichlorocyclopropane-1-carbaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reactions due to potential inhalation hazards .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation. Separate from oxidizing agents to prevent exothermic reactions .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Cyclopropanation : Use dichlorocarbene addition to α,β-unsaturated aldehydes under phase-transfer conditions (e.g., CHCl₃/NaOH with benzyltriethylammonium chloride). Monitor reaction progress via GC-MS to optimize yields .

- Oxidation : Start with 2,2-dichlorocyclopropane-1-methanol and employ mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Avoid strong oxidants (e.g., KMnO₄) to prevent ring-opening .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in diethyl ether for high-purity isolates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct cyclopropane ring protons as a multiplet (δ 1.5–2.5 ppm) and aldehyde proton as a singlet (δ 9.8–10.2 ppm). ¹³C NMR confirms dichloro substitution (C-Cl peaks at δ 70–80 ppm) .

- IR : Strong carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 180–185 with fragment ions corresponding to cyclopropane ring cleavage .

Advanced Research Questions

Q. How do electron-withdrawing dichloro substituents influence the cyclopropane ring's reactivity in nucleophilic additions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with non-halogenated analogs in nucleophilic additions (e.g., Grignard reagents). Use DFT calculations to model transition states and assess ring strain effects .

- Spectroscopic Probes : Monitor ring-opening via in situ IR to detect carbonyl intermediate formation during reactions with amines or hydrazines .

Q. What strategies prevent racemization during the synthesis of enantiopure derivatives (e.g., chiral hydrazones)?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) to control stereochemistry during hydrazone formation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Low-Temperature Conditions : Conduct reactions at –20°C to minimize thermal racemization. Confirm configurational stability via polarimetry at multiple timepoints .

Q. How can computational modeling address gaps in environmental persistence data for this compound?

- Methodological Answer :

- QSPR Models : Predict biodegradation pathways using Quantitative Structure-Persistence Relationships (QSPR) based on logP and molecular volume. Validate with microbial degradation assays (e.g., OECD 301B) .

- Hydrolysis Simulations : Use Gaussian software to model hydrolysis kinetics under varying pH conditions. Compare results with experimental HPLC data to refine parameters .

Data Contradictions & Research Gaps

- Ecotoxicity : Existing safety data sheets lack ecotoxicological profiles (e.g., LC₅₀, NOEC) . Researchers should prioritize standardized OECD 207 (earthworm toxicity) and OECD 201 (algal growth inhibition) tests.

- Stereochemical Effects : Discrepancies in reported bioactivity of stereoisomers (e.g., cis vs. trans) highlight the need for enantioselective synthesis and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.